2-[2-(benzenesulfonyl)hydrazinyl]-N-(4-hydroxyphenyl)-2-oxoacetamide
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Overview
Description
2-[2-(benzenesulfonyl)hydrazinyl]-N-(4-hydroxyphenyl)-2-oxoacetamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a benzenesulfonyl hydrazine group and a hydroxyphenyl oxoacetamide group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(benzenesulfonyl)hydrazinyl]-N-(4-hydroxyphenyl)-2-oxoacetamide typically involves the reaction of benzenesulfonyl hydrazine with 4-hydroxyphenyl oxoacetamide under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(benzenesulfonyl)hydrazinyl]-N-(4-hydroxyphenyl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions include anhydrous solvents and low temperatures.
Substitution: Various nucleophiles such as amines or thiols; reaction conditions include solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[2-(benzenesulfonyl)hydrazinyl]-N-(4-hydroxyphenyl)-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(benzenesulfonyl)hydrazinyl]-N-(4-hydroxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: Known for its antimicrobial activity.
Benzothiazole derivatives: Exhibits anti-tubercular activity and is used in medicinal chemistry.
Uniqueness
2-[2-(benzenesulfonyl)hydrazinyl]-N-(4-hydroxyphenyl)-2-oxoacetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of benzenesulfonyl and hydroxyphenyl groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
93628-93-4 |
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Molecular Formula |
C14H13N3O5S |
Molecular Weight |
335.34 g/mol |
IUPAC Name |
2-[2-(benzenesulfonyl)hydrazinyl]-N-(4-hydroxyphenyl)-2-oxoacetamide |
InChI |
InChI=1S/C14H13N3O5S/c18-11-8-6-10(7-9-11)15-13(19)14(20)16-17-23(21,22)12-4-2-1-3-5-12/h1-9,17-18H,(H,15,19)(H,16,20) |
InChI Key |
MRAGBMUBQJGQDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C(=O)NC2=CC=C(C=C2)O |
Origin of Product |
United States |
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